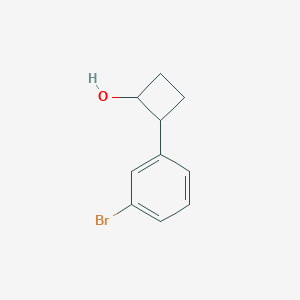![molecular formula C10H9NO2S B13232024 2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid](/img/structure/B13232024.png)
2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid is an organic compound with the molecular formula C10H9NO2S It is characterized by the presence of a cyano group, a methyl group, and a sulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid typically involves the reaction of 2-cyano-4-methylthiophenol with chloroacetic acid under basic conditions. The reaction proceeds through the nucleophilic substitution of the chloro group by the thiol group, forming the desired product. The reaction is usually carried out in a solvent such as ethanol or water, with a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the sulfanyl group can undergo oxidation-reduction reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Cyanophenyl)methyl]sulfanyl acetic acid
- 2-[(4-Methylphenyl)sulfanyl]acetic acid
- 2-[(4-Chlorophenyl)sulfanyl]acetic acid
Uniqueness
2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic acid is unique due to the presence of both a cyano group and a methyl group on the phenyl ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C10H9NO2S |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
2-(2-cyano-4-methylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H9NO2S/c1-7-2-3-9(8(4-7)5-11)14-6-10(12)13/h2-4H,6H2,1H3,(H,12,13) |
InChI Key |
IKCIZKDIXFWHJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-6-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13231958.png)
![1-(3-chlorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13231960.png)

![4-Bromo-5-{2,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-ethyl-1H-pyrazole](/img/structure/B13231966.png)

![1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13231982.png)
![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine](/img/structure/B13231996.png)
![2-[4-Methoxy-2-(trifluoromethyl)phenyl]but-3-en-2-ol](/img/structure/B13232003.png)


![3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B13232027.png)


